

Application Note and Protocol: Synthesis of Methyl 5-bromo-3-hydroxypicolinate

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Compound of Interest

Compound Name: Methyl 5-bromo-3-hydroxypicolinate

Cat. No.: B580684

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Abstract

This document provides a detailed protocol for the synthesis of **Methyl 5-bromo-3-hydroxypicolinate**, a valuable intermediate in the development of novel agrochemicals and pharmaceuticals. The synthesis is achieved through a straightforward and efficient Fischer esterification of commercially available 5-bromo-3-hydroxypicolinic acid. This method offers high yields and procedural simplicity, making it suitable for laboratory-scale synthesis. The protocol includes a comprehensive list of reagents and equipment, step-by-step instructions, and methods for purification and characterization of the final product.

Introduction

Methyl 5-bromo-3-hydroxypicolinate is a key building block in organic synthesis. The presence of a bromine atom allows for further functionalization through various cross-coupling reactions, while the hydroxyl and methyl ester groups provide sites for additional chemical modifications. This trifunctional pyridine derivative is of significant interest to researchers in medicinal chemistry and materials science. The protocol described herein outlines a reliable method for its preparation from 5-bromo-3-hydroxypicolinic acid.

Reaction Scheme

Data Presentation

Reagent/Parameter	Molar Mass (g/mol)	Quantity	Moles (mmol)	Role
5-bromo-3-hydroxypicolinic acid	218.01	5.0 g	22.9	Starting Material
Methanol	32.04	100 mL	-	Reagent & Solvent
Sulfuric Acid (conc.)	98.08	2.5 mL	~45.8	Catalyst
Saturated Sodium Bicarbonate	-	As needed	-	Neutralizing Agent
Anhydrous Sodium Sulfate	142.04	As needed	-	Drying Agent
Reaction Conditions				
Temperature	Reflux (~65 °C)			
Time	12-24 hours			
Expected Product				
Methyl 5-bromo-3-hydroxypicolinate	232.03	~5.3 g	~22.8	Product
Theoretical Yield	-	5.31 g	-	-
Purity (typical)	-	>95%	-	-

Experimental Protocol

Materials and Equipment

- 5-bromo-3-hydroxypicolinic acid
- Anhydrous Methanol
- Concentrated Sulfuric Acid
- Saturated Sodium Bicarbonate solution
- Anhydrous Sodium Sulfate
- Ethyl Acetate
- Hexanes
- Round-bottom flask (250 mL)
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle or oil bath
- Ice bath
- Separatory funnel (500 mL)
- Rotary evaporator
- Glassware for extraction and filtration
- Thin Layer Chromatography (TLC) plates (silica gel)
- NMR spectrometer and/or Mass Spectrometer for product characterization

Procedure

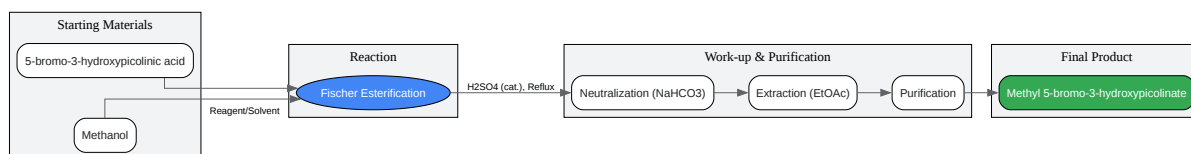
- **Reaction Setup:** In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromo-3-hydroxypicolinic acid (5.0 g, 22.9 mmol).

- **Addition of Reagents:** To the flask, add anhydrous methanol (100 mL). Stir the suspension until the starting material is partially dissolved.
- **Catalyst Addition:** Carefully and slowly add concentrated sulfuric acid (2.5 mL) to the stirred suspension. The addition is exothermic, and the starting material should fully dissolve.
- **Reflux:** Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65 °C) using a heating mantle or oil bath.
- **Reaction Monitoring:** Allow the reaction to proceed under reflux for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The starting material is more polar than the product ester.
- **Work-up - Quenching:** After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature and then further cool in an ice bath.
- **Work-up - Neutralization:** Slowly and carefully pour the cooled reaction mixture into a beaker containing crushed ice and saturated sodium bicarbonate solution. Add the bicarbonate solution portion-wise until the effervescence ceases and the pH of the solution is neutral to slightly basic (pH 7-8).
- **Extraction:** Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
- **Washing and Drying:** Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.
- **Solvent Removal:** Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure **Methyl 5-bromo-3-hydroxypicolinate** as a solid.

Characterization

The structure and purity of the synthesized **Methyl 5-bromo-3-hydroxypicolinate** can be confirmed by standard analytical techniques such as ^1H NMR, ^{13}C NMR, and Mass Spectrometry.

Mandatory Visualization



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Caption: Synthetic workflow for **Methyl 5-bromo-3-hydroxypicolinate**.

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